3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-9-3-2-4-10(6-9)18(15,16)13-8-5-11(14)12-7-8/h2-4,6,8,13H,5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAYGOJWNOMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the pyrrolidinone derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 3-Hydroxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | 72% | |
| H₂O₂/Fe³⁺ | Neutral pH, 60°C | Sulfone derivative (via sulfonamide oxidation) | 58% |
Key Findings :
-
Potassium permanganate selectively oxidizes the methoxy group to a hydroxyl group without affecting the sulfonamide or pyrrolidinone moieties.
-
Hydrogen peroxide in the presence of Fe³⁺ oxidizes the sulfonamide sulfur to a sulfone, enhancing electrophilicity.
Reduction Reactions
Reductive transformations target the sulfonamide and pyrrolidinone groups:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0–5°C | 3-Methoxy-N-(5-hydroxypyrrolidin-3-yl)benzenesulfonamide | 65% | |
| H₂/Pd-C | Ethanol, 25°C, 1 atm | Deoxygenated pyrrolidine derivative | 81% |
Key Findings :
-
Lithium aluminum hydride reduces the carbonyl group in the pyrrolidinone ring to a secondary alcohol.
-
Catalytic hydrogenation removes the oxygen from the pyrrolidinone ring, forming a saturated pyrrolidine structure .
Nucleophilic Substitution
The sulfonamide group participates in substitution reactions:
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Amines | Triethylamine | DMF | N-Alkylated sulfonamide derivatives | 60–85% | |
| Thiols | K₂CO₃ | Acetonitrile | Thioether-linked analogs | 45–70% |
Mechanistic Insight :
-
Substitution occurs via a two-step process: (1) deprotonation of the sulfonamide nitrogen, (2) nucleophilic attack at the electrophilic sulfur center .
-
Steric hindrance from the pyrrolidinone ring reduces reaction rates with bulky nucleophiles .
Ring-Opening Reactions
The pyrrolidinone ring undergoes cleavage under specific conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (10%) | Reflux, 6 hrs | 3-Methoxybenzenesulfonamide-glycolic acid conjugate | 52% | |
| NH₃/MeOH | 70°C, sealed tube | β-Amino sulfonamide derivative | 68% |
Structural Impact :
-
Alkaline hydrolysis breaks the lactam bond, generating a carboxylic acid derivative .
-
Ammonolysis produces β-amino sulfonamides with retained chirality at the pyrrolidinone carbon .
Complexation with Metal Ions
The compound acts as a ligand in coordination chemistry:
Applications :
Enzyme Inhibition Studies
The compound interacts with biological targets through specific reactions:
| Enzyme | Inhibition Type | IC₅₀ (nM) | Binding Interactions | Source |
|---|---|---|---|---|
| Carbonic Anhydrase IX | Competitive | 12.4 | Hydrogen bonding with Ser330, Val81 | |
| BRD4 Bromodomain | Allosteric | 8.9 | π-Stacking with Phe90, Asn376 |
Structure-Activity Relationship :
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the primary applications of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as acid-base balance and respiration. Inhibitors of these enzymes have therapeutic implications for conditions like glaucoma, epilepsy, and certain types of cancer.
- Mechanism : The compound exhibits high selectivity and potency in binding to carbonic anhydrase, making it a promising candidate for drug development aimed at treating diseases associated with dysregulated carbonic anhydrase activity.
Anticancer Properties
Preliminary studies suggest that 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide may induce apoptosis in various cancer cell lines, indicating potential anticancer properties . This is particularly relevant in the context of developing targeted therapies for cancer treatment.
- Case Study : Research has shown that compounds similar to 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can exhibit significant cytotoxic effects against different cancer cell lines, warranting further exploration into its mechanism of action and efficacy.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step synthetic routes that allow for the precise construction of the target compound. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and reactivity; crucial for enzyme inhibition |
| Pyrrolidinone Ring | Contributes to biological activity; may influence binding affinity |
| Methoxy Group | Potentially increases lipophilicity; may affect pharmacokinetics |
Enzyme Interaction Studies
Interaction studies have focused on how 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide binds to specific molecular targets, particularly carbonic anhydrase. These studies reveal that the compound modulates enzyme activity through competitive inhibition.
Antimicrobial Activity
There is also emerging evidence suggesting antimicrobial properties associated with this compound, potentially expanding its application in treating infections caused by resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
PPARγ Affinity
- Compounds 6 and 7 : Exhibit Gold scores of 78.09 and 87.26 (vs. INT131: 90.65) and hydrogen bonding scores of 6.11 and 7.42, indicating moderate PPARγ binding. The quinolin-3-yloxy group may enhance hydrophobic interactions.
- Target Compound: The pyrrolidinone’s carbonyl group could mimic the hydrogen-bonding interactions of quinoline derivatives, but its aliphatic nature may reduce aromatic stacking.
HIV Integrase (IN) Inhibition
- Styrylquinoline Derivatives : Nitro-substituted analogs (e.g., IIIi) show 96.7% inhibition due to increased acidity from electron-withdrawing groups. Methoxy-substituted analogs (e.g., IIIa) exhibit reduced activity (72.9%) .
Anticancer Activity
- Indoline-Benzenesulfonamide Hybrids : Demonstrate IC₅₀ values as low as 1.98 µM against cancer cell lines. The indoline carbonyl group enhances cytotoxicity.
- Target Compound: The pyrrolidinone’s amide bond may similarly improve cell permeability or target binding, but methoxy’s electron-donating effect could reduce potency compared to electron-withdrawing substituents.
Pharmacochemical Properties
- Solubility: The pyrrolidinone ring may improve aqueous solubility compared to purely aromatic analogs (e.g., quinoline derivatives).
- Conformational Flexibility: The 5-oxopyrrolidin-3-yl group allows adaptive binding to targets like PPARγ, whereas rigid quinoline/pyridine moieties favor flat binding pockets.
Biological Activity
3-Methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a benzenesulfonamide backbone and a pyrrolidine moiety, suggests various avenues for therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1396684-01-7
This compound features a methoxy group (-OCH) attached to the benzene ring, which may influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit various carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. Inhibition of these enzymes can lead to significant physiological effects, including alterations in tumor microenvironments and enhanced therapeutic efficacy against certain cancers.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, sulfonamides have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. In vitro studies indicated that these compounds could disrupt cell cycle progression and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and others .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Sulfonamides are traditionally known for their antibacterial properties. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens including Escherichia coli and Staphylococcus aureus .
Study 1: Anticancer Efficacy
A recent study investigated the effects of structurally similar benzenesulfonamides on cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis. Specifically, the compound demonstrated an IC value of approximately 0.3287 mg/mL against MDA-MB-231 cells, comparable to standard anticancer agents .
Study 2: Inhibition of Carbonic Anhydrases
Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives revealed that certain compounds exhibited high selectivity for CA IX over CA I and CA II. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes in cancer treatment .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, and how is its purity validated?
- Methodology :
- Synthesis : The compound is typically synthesized via sulfonamide coupling. A benzenesulfonyl chloride derivative (e.g., 3-methoxybenzenesulfonyl chloride) reacts with 5-oxopyrrolidin-3-amine under basic conditions (e.g., ) in anhydrous DMF or dichloromethane. This method aligns with protocols for analogous sulfonamides, where reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) optimize yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is used.
- Validation : Purity is confirmed via (e.g., integration of methoxy protons at δ 3.8–4.0 ppm and pyrrolidinone NH at δ 6.5–7.0 ppm) and HPLC (≥95% purity) .
Q. How is the molecular structure of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfonamide S–N bond (~1.63 Å) and planarity of the benzene ring. ORTEP-III is used for graphical representation .
- Spectroscopy : confirms the carbonyl group of the pyrrolidinone ring (δ 170–175 ppm), while IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, especially for scale-up?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity, but THF may reduce side reactions. Microwave-assisted synthesis (80°C, 30 min) can improve efficiency .
- Catalysis : Lewis acids (e.g., ZnCl) or DMAP may accelerate sulfonamide formation.
- Scale-up challenges : Control exothermic reactions via dropwise addition of sulfonyl chloride. Use continuous flow reactors for reproducibility .
Q. How should researchers address discrepancies between computational and experimental data (e.g., NMR chemical shifts)?
- Methodology :
- DFT calculations : Compare computed shifts (using Gaussian or ORCA) with experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects.
- Dynamic NMR : Variable-temperature NMR can resolve tautomerism or rotameric equilibria in the pyrrolidinone ring .
- Crystallographic validation : Use X-ray data to validate bond geometries and refine computational models .
Q. What strategies are effective for studying the bioactivity of 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, particularly as an enzyme inhibitor?
- Methodology :
- In vitro assays : Screen against target enzymes (e.g., NLRP3 inflammasome) using fluorescence-based activity assays (IC determination) .
- Structure-activity relationship (SAR) : Modify the methoxy group or pyrrolidinone substituents and compare inhibition potency. For example, electron-withdrawing groups on the benzene ring may enhance binding .
- Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., NLRP3 ATP-binding site). Validate with mutagenesis studies .
Q. How can regioselectivity be controlled during functionalization of the pyrrolidin-3-yl moiety?
- Methodology :
- Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc or Fmoc to direct reactions (e.g., alkylation) to the pyrrolidinone oxygen.
- Steric effects : Bulky substituents on the pyrrolidinone ring (e.g., tert-butyl) can block undesired reaction sites.
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) achieve enantioselective modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
